M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance and odor .
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include information about the reaction conditions, the products of the reaction, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include information about the compound’s reactivity .Scientific Research Applications
Electrochemical Synthesis and Reactivity
M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene has been studied for its electrochemical synthesis and reactivity. A specific study focused on the electrochemical reductive silylation of meta-(trifluoromethyl)arenes to yield meta-trimethylsilyldifluoromethylarenes. This process is significant in the presence of TMSCl and in a THF/cosolvent mixture. The influence of the cosolvent on the silylation selectivity of meta-(trimethylsilyldifluoromethyl)trifluoromethylbenzene was particularly highlighted. This research provides valuable insights into the selective synthesis of benzylic fluorosilylsynthons and their potential applications (Clavel et al., 2001).
Fluorination of Aromatic Compounds
Another area of research involves the electrochemical fluorination of aromatic compounds, such as trifluoromethylbenzene, which is closely related to this compound. The study demonstrated the formation of various fluorinated products through this method, highlighting the versatile nature of fluorination processes in organic chemistry (Momota et al., 1994).
Generation of Fluorinated Derivatives in Neon Matrices
Research has also been conducted on the generation of fluorinated m-benzyne derivatives in neon matrices. This study involved the UV photolysis of diiodobenzene derivatives to produce fluorinated m-didehydrobenzenes, including 5-(trifluoromethyl)- and 5-(trimethylsilyl)-derivatives, providing insights into the photolytic generation of complex fluorinated compounds (Wenk & Sander, 2002).
Nucleophilic Substitution in Fluorobenzenes
The molecule has been a subject of study in the context of nucleophilic substitution reactions in di- and trifluorobenzenes. This research provides valuable information on the substitution mechanisms and the influence of fluorine in these processes, enhancing our understanding of aromatic nucleophilic substitution reactions (Goryunov et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[difluoro-[3-(trifluoromethyl)phenyl]methyl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F5Si/c1-17(2,3)11(15,16)9-6-4-5-8(7-9)10(12,13)14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMNZGHLTTXUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC(=C1)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458437 | |
Record name | {Difluoro[3-(trifluoromethyl)phenyl]methyl}(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149194-34-3 | |
Record name | {Difluoro[3-(trifluoromethyl)phenyl]methyl}(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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